alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride

Description

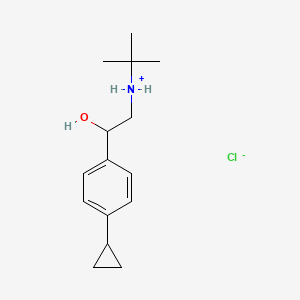

α-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a synthetic arylalkylamine derivative characterized by a benzyl alcohol backbone substituted with a para-cyclopropyl group and an α-methyl tertiary amine bearing a tert-butyl group. Its molecular formula is C₁₅H₂₄ClNO, and the structure includes:

- A benzene ring with a para-cyclopropyl substituent (C₃H₅).

- An α-((tert-butylamino)methyl) group attached to the benzylic carbon, which is also bonded to a hydroxyl group.

- A hydrochloride salt enhancing solubility and stability .

However, its pharmacological profile remains less characterized compared to approved analogs.

Properties

CAS No. |

29632-43-7 |

|---|---|

Molecular Formula |

C15H24ClNO |

Molecular Weight |

269.81 g/mol |

IUPAC Name |

tert-butyl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride |

InChI |

InChI=1S/C15H23NO.ClH/c1-15(2,3)16-10-14(17)13-8-6-12(7-9-13)11-4-5-11;/h6-9,11,14,16-17H,4-5,10H2,1-3H3;1H |

InChI Key |

RJCJRRVBSGEEMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, including the introduction of the tert-butylamino group and the cyclopropyl group to the benzyl alcohol backbone. One common method involves the reaction of p-cyclopropylbenzyl chloride with tert-butylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, including this compound . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbenzaldehyde, while reduction may produce cyclopropylbenzylamine. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzyl alcohol backbone .

Scientific Research Applications

Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. As a beta-2-adrenergic agonist, it binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it useful as a bronchodilator . The compound’s effects on other pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and molecular properties of the target compound and its analogs:

Key Observations

Amino Group Variations: The tert-butyl group in the target compound and tulobuterol/levalbuterol enhances lipophilicity and receptor binding duration compared to the isopropyl group in isoproterenol and the cyclopropyl analog . The bulky tert-butyl group may reduce off-target interactions, improving selectivity for β₂-adrenergic receptors .

Diol groups (3,4-dihydroxy) in levalbuterol and isoproterenol enhance hydrogen bonding with receptor residues, increasing potency but reducing oral bioavailability .

Pharmacological Implications: Tulobuterol’s ortho-chloro substituent balances lipophilicity and receptor affinity, enabling transdermal delivery . The target compound’s cyclopropyl group may confer resistance to enzymatic degradation (e.g., COMT), extending half-life compared to catechol-containing analogs like isoproterenol .

Research Findings and Hypotheses

Receptor Binding Affinity

- Hypothesis: The tert-butylamino group in the target compound likely confers high β₂-adrenergic receptor affinity, akin to tulobuterol (EC₅₀ ~1.2 nM) . However, the cyclopropyl group’s steric effects may reduce binding efficiency compared to levalbuterol’s diol motif .

Metabolic Stability

- Cyclopropyl substitution is hypothesized to reduce oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic profiles compared to isoproterenol (short half-life: 1–2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.